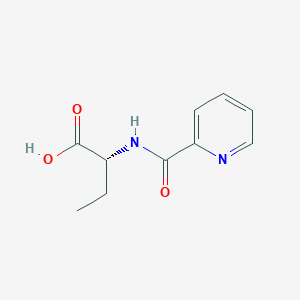
N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide, also known as BDA, is a chemical compound with potential applications in scientific research. BDA is a member of the benzodioxin family of compounds, which have been studied for their potential therapeutic properties.
Mécanisme D'action
N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide works by binding to and labeling specific neuronal pathways in the brain. The compound is taken up by neurons and transported along axons to their terminal regions. N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can be visualized using various imaging techniques, such as fluorescence microscopy or electron microscopy.
Biochemical and Physiological Effects:
N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has no known biochemical or physiological effects on the brain or body. The compound is inert and does not interact with any receptors or enzymes in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide as a tracer is its high selectivity and specificity for labeling specific neuronal pathways. This allows researchers to study the connectivity and organization of the brain with a high degree of precision. However, N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has some limitations, such as the potential for non-specific labeling and the need for specialized equipment and techniques to visualize the compound.
Orientations Futures
There are many potential future directions for research involving N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide. One area of interest is the use of N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide in studying the effects of drugs and other compounds on neuronal pathways in the brain. Another potential application is the use of N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide in developing new therapies for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a chemical compound with potential applications in scientific research, particularly in the field of neuroscience. The compound can be synthesized through a multi-step process and used as a tracer to label and visualize specific neuronal pathways in the brain. N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has many advantages for lab experiments, but also has some limitations. There are many potential future directions for research involving N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide, and further studies are needed to fully understand the compound's potential applications.
Méthodes De Synthèse
N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can be synthesized through a multi-step process involving the reaction of 2,3-dihydro-1,4-benzodioxin with bromine and acetic anhydride. The resulting compound can be purified through recrystallization and characterized through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can be used as a tracer to label and visualize neuronal pathways in the brain. This technique, known as anterograde tracing, involves injecting N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide into a specific region of the brain and observing the pathways that the compound travels along.
Propriétés
IUPAC Name |
N-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c1-6(13)12-8-5-10-9(4-7(8)11)14-2-3-15-10/h4-5H,2-3H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJWOKQVYZTDOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1Br)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(4,4,4-Trifluorobutanoyl)piperidin-4-yl]propanoic acid](/img/structure/B7581628.png)
![2-[Benzyl(methyl)amino]-2-cyclopropylacetic acid](/img/structure/B7581630.png)
![N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-pyridin-2-ylethanamine](/img/structure/B7581649.png)

![N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-morpholin-4-ylethanamine](/img/structure/B7581678.png)

![2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonylethanol](/img/structure/B7581689.png)
![(2R)-2-[(2,4-dimethoxyphenyl)sulfonylamino]butanoic acid](/img/structure/B7581706.png)

![(2R)-2-[(4-cyanobenzoyl)amino]butanoic acid](/img/structure/B7581720.png)
![(2R)-2-[(5-methyl-1H-pyrazole-3-carbonyl)amino]butanoic acid](/img/structure/B7581725.png)
![N-[(2-hydroxycyclopentyl)methyl]-3-methylbenzamide](/img/structure/B7581728.png)
![N-[(2-hydroxycyclopentyl)methyl]-3,4-dimethyl-6-oxo-1H-pyridazine-5-carboxamide](/img/structure/B7581731.png)
![2-[[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B7581737.png)